molecular formula C14H8N4O2 B13332475 5-Nitro-3H-pyrazolo[4,3-a]phenanthridine

5-Nitro-3H-pyrazolo[4,3-a]phenanthridine

Katalognummer: B13332475
Molekulargewicht: 264.24 g/mol
InChI-Schlüssel: JKBYIWGVODPSLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-3H-pyrazolo[4,3-a]phenanthridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazole ring fused to a phenanthridine core, and a nitro group at the 5-position. These structural attributes contribute to its diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3H-pyrazolo[4,3-a]phenanthridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of arylhydrazines with malononitrile derivatives in the presence of a catalyst such as FeCl3-PVP in a water/PEG-400 medium . This reaction proceeds at room temperature and yields the desired pyrazole-containing compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as aqueous methods and solvent-free conditions, is often preferred to minimize environmental impact . Advanced techniques like microwave-assisted synthesis and sonochemical procedures can also be employed to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitro-3H-pyrazolo[4,3-a]phenanthridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyrazolo[4,3-a]phenanthridines, and various functionalized analogs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetrahydro-3H-pyrazolo[4,3-a]phenanthridine: A related compound with a similar core structure but lacking the nitro group.

    5-Amino-3H-pyrazolo[4,3-a]phenanthridine: An amino derivative with different biological properties.

    1-Iodo-5-nitro-3H-pyrazolo[4,3-a]phenanthridine: A halogenated analog with potential for further functionalization

Uniqueness

5-Nitro-3H-pyrazolo[4,3-a]phenanthridine stands out due to its potent inhibitory activity against specific kinases and its ability to induce apoptosis in cancer cells. The presence of the nitro group at the 5-position is a key factor that differentiates it from other similar compounds and contributes to its unique biological activities .

Eigenschaften

Molekularformel

C14H8N4O2

Molekulargewicht

264.24 g/mol

IUPAC-Name

5-nitro-3H-pyrazolo[4,3-a]phenanthridine

InChI

InChI=1S/C14H8N4O2/c19-18(20)12-5-11-10(7-16-17-11)13-9-4-2-1-3-8(9)6-15-14(12)13/h1-7H,(H,16,17)

InChI-Schlüssel

JKBYIWGVODPSLG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=NC3=C(C=C4C(=C23)C=NN4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.